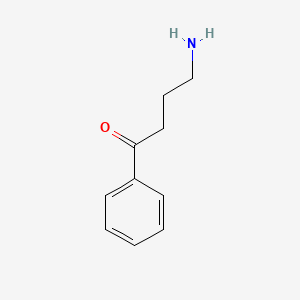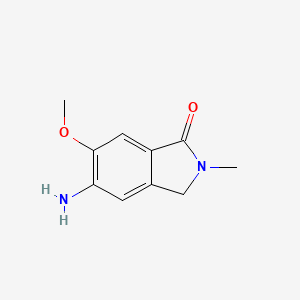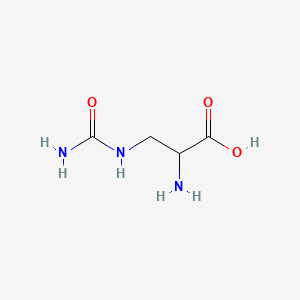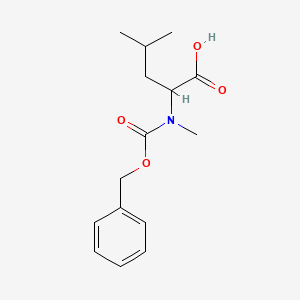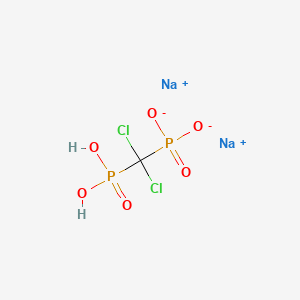
CLODRONATE DISODIUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethylenediphosphonic acid disodium salt involves the reaction of phosphorus trichloride with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dichloromethylenediphosphonic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
CLODRONATE DISODIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atoms in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions can yield derivatives with different functional groups .
科学的研究の応用
CLODRONATE DISODIUM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving phosphorus compounds.
Biology: Employed in studies related to bone metabolism and osteoclast activity.
Medicine: Utilized in the treatment of osteoporosis and other bone-related diseases.
Industry: Applied in the development of pharmaceuticals and other products requiring bisphosphonate compounds.
作用機序
The mechanism of action of dichloromethylenediphosphonic acid disodium salt involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts. This leads to reduced bone resorption and increased bone density. The compound also inhibits collagenase and matrix metalloproteinase1, enzymes involved in the breakdown of collagen and other extracellular matrix components .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt: Another bisphosphonate compound with similar applications in bone metabolism studies.
Nitrilotriacetic acid disodium salt: Used in similar contexts but with different chemical properties and applications.
Uniqueness
CLODRONATE DISODIUM is unique due to its specific chemical structure, which allows it to effectively inhibit osteoclastic activity and be used in a wide range of scientific and medical applications. Its ability to bind to bone tissue and inhibit specific enzymes makes it particularly valuable in the treatment of bone-related diseases and cancer research .
特性
分子式 |
CH2Cl2Na2O6P2 |
|---|---|
分子量 |
288.85 g/mol |
IUPAC名 |
disodium;[dichloro(phosphonato)methyl]phosphonic acid |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChIキー |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
SMILES |
C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
正規SMILES |
C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B8815459.png)



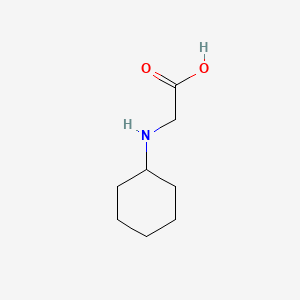

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
